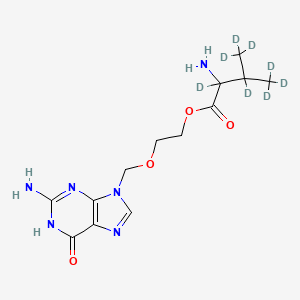

L-Valacyclovir-d8 Hydrochloride

Description

BenchChem offers high-quality L-Valacyclovir-d8 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Valacyclovir-d8 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H20N6O4 |

|---|---|

Molecular Weight |

332.39 g/mol |

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate |

InChI |

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/i1D3,2D3,7D,8D |

InChI Key |

HDOVUKNUBWVHOX-SKJDFIQESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: L-Valacyclovir-d8 Hydrochloride

The following technical monograph provides an in-depth analysis of L-Valacyclovir-d8 Hydrochloride, focusing on its application as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical workflows.

Precision Internal Standard for Bioanalytical Quantification

Executive Summary

L-Valacyclovir-d8 Hydrochloride (CAS: 1279033-32-7) is the octadeuterated hydrochloride salt of L-Valacyclovir, the L-valyl ester prodrug of the antiviral agent acyclovir.[][2][3][4][5] It is engineered specifically as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of valacyclovir in biological matrices (plasma, urine) using LC-MS/MS.[3][5]

By incorporating eight deuterium atoms into the L-valine moiety, this isotopologue provides a mass shift of +8 Da relative to the analyte.[3][5] This shift is sufficient to eliminate isotopic interference (cross-talk) while maintaining chromatographic behavior nearly identical to the non-deuterated analyte.[3][5] This guide details the physicochemical properties, mechanistic basis for its use, and a validated bioanalytical protocol.[3][5]

Physicochemical Profile

The deuterium labeling in L-Valacyclovir-d8 is site-specific, located on the isopropyl side chain and the alpha-carbon of the L-valine ester.[3][5] This positioning ensures the label is retained during the ionization process but lost upon hydrolysis, a critical consideration for metabolic tracking.[5]

| Property | Specification | Technical Note |

| Chemical Name | L-Valine-d8, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, HCl | Label is on the amino acid moiety.[][2][3][4][5][6][7] |

| CAS Number | 1279033-32-7 | Distinct from unlabeled (124832-26-4).[5] |

| Molecular Formula | C₁₃H₁₂D₈N₆O₄[3][5] · HCl | 8 Hydrogens replaced by Deuterium.[3][5][8] |

| Molecular Weight | 368.85 g/mol | +8.05 Da shift vs. analyte (360.80).[3][5] |

| Solubility | Water (>100 mg/mL), DMSO, Methanol | Highly soluble due to HCl salt form.[3][5] |

| Purity | ≥ 98% (Isotopic Enrichment ≥ 99%) | Critical to prevent "M0" contribution to analyte signal.[3][5] |

| Storage | -20°C, Hygroscopic | Store under inert gas (Argon/Nitrogen). |

Mechanistic Insight: The "Prodrug" Logic in MS/MS

To utilize L-Valacyclovir-d8 effectively, one must understand its fragmentation behavior in Mass Spectrometry.[3][5]

Structural Integrity & Fragmentation

In Positive Electrospray Ionization (+ESI), Valacyclovir protonates to form

-

Analyte (Valacyclovir): Precursor

325.2 -

Internal Standard (Valacyclovir-d8): Precursor

333.3

Critical Observation: The product ion (

Metabolic Considerations

In vivo, Valacyclovir is rapidly hydrolyzed to Acyclovir and L-Valine.[3][5]

-

Valacyclovir-d8 hydrolyzes to Acyclovir (Unlabeled) + L-Valine-d8 .[3][5]

-

Implication: L-Valacyclovir-d8 is an appropriate IS for quantifying Valacyclovir.[2][3][5] It is not suitable for quantifying Acyclovir, as it does not generate a labeled Acyclovir analog.[3][5]

Visualization of Logic

The following diagram illustrates the bioanalytical logic and fragmentation pathway.

Figure 1: MS/MS Fragmentation Logic. Note that the deuterium label is contained within the neutral loss fragment, resulting in a common product ion for both analyte and IS.[3]

Validated Experimental Protocol (LC-MS/MS)

This protocol outlines a robust method for the extraction and quantification of Valacyclovir in human plasma using L-Valacyclovir-d8 HCl as the IS.[3][5]

Reagents & Preparation

-

Stock Solution: Dissolve 1 mg L-Valacyclovir-d8 HCl in 1 mL DMSO to make a 1 mg/mL stock. Store at -20°C.

-

Working IS Solution: Dilute stock with 50% Methanol to 500 ng/mL.

Sample Preparation (Solid Phase Extraction)

Solid Phase Extraction (SPE) is preferred over Protein Precipitation (PPT) to minimize matrix effects (ion suppression) common with polar compounds like Valacyclovir.[3][5]

-

Conditioning: Use a Mixed-Mode Cation Exchange cartridge (e.g., Oasis MCX).[3][5] Condition with 1 mL Methanol followed by 1 mL Water.

-

Loading: Mix 100 µL Plasma + 50 µL Working IS Solution + 200 µL 0.1% Formic Acid. Load onto cartridge.

-

Washing: Wash with 1 mL 0.1% Formic Acid (removes proteins/salts) followed by 1 mL Methanol (removes neutrals).[3][5]

-

Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

-

Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase.

LC-MS/MS Parameters[3][5]

| Parameter | Setting | Rationale |

| Column | C18, 3.5 µm (e.g., Zorbax SB-C18) | Retains polar prodrug; ensures separation from Acyclovir.[3][5][6] |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[3][5]5) | Low pH suppresses silanol activity and aids protonation.[3][5] |

| Mobile Phase B | Acetonitrile | Strong organic modifier for sharp peaks.[3][5] |

| Gradient | 5% B to 90% B over 4 min | Rapid elution while separating matrix interferences. |

| Flow Rate | 0.3 mL/min | Compatible with ESI source without splitting.[3][5] |

| Ion Source | ESI Positive | Valacyclovir is basic; protonates easily ( |

| MRM (Analyte) | 325.2 | Quantifier transition.[3][5][9] |

| MRM (IS) | 333.3 | Quantifier transition (+8 Da shift).[3][5] |

Bioanalytical Workflow Diagram

The following flowchart visualizes the complete analytical lifecycle, ensuring data integrity from sample to result.

Figure 2: End-to-End Bioanalytical Workflow utilizing L-Valacyclovir-d8.

Stability & Handling Best Practices

To ensure the reliability of L-Valacyclovir-d8 as a reference standard:

-

Isotopic Stability: The deuterium atoms on the valine side chain are chemically stable and do not undergo exchange with solvent protons under standard LC conditions (pH 3–8).[5]

-

Solution Stability: Stock solutions in DMSO are stable for up to 6 months at -20°C. Aqueous working solutions should be prepared fresh weekly to prevent ester hydrolysis (degradation to Acyclovir).[3][5]

-

Light Sensitivity: While less sensitive than some polyenes, protect from intense light to prevent potential photo-degradation of the purine ring.[3][5]

References

-

Cayman Chemical. (n.d.).[3][5] L-Valacyclovir-d8 (hydrochloride) Product Information. Retrieved from [2][3][5]

-

Konda, R. K., et al. (2012).[3][5] "Development and Validation of a Sensitive LC–MS/MS Method for Determination of Valacyclovir in Human Plasma." Acta Chromatographica. Retrieved from

-

National Center for Biotechnology Information. (2025).[3][5] PubChem Compound Summary for CID 135398742, Valacyclovir. Retrieved from [3][5]

-

BOC Sciences. (n.d.).[3][5] Valacyclovir-[d8] Hydrochloride Technical Data. Retrieved from [3][5]

-

Ma, J., et al. (2014).[3][5] "A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma."[5][9] Journal of Chromatography B. Retrieved from [3][5]

Sources

- 2. L-Valacyclovir-d8 (hydrochloride) | CAS 1279033-32-7 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. L-Valacyclovir-d8 (hydrochloride) | 1279033-32-7 [sigmaaldrich.com]

- 5. Valacyclovir | C13H20N6O4 | CID 135398742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. akjournals.com [akjournals.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: L-Valacyclovir-d8 Hydrochloride (CAS 1279033-32-7) in Bioanalytical Applications

[1]

Executive Summary

This technical guide details the application of L-Valacyclovir-d8 Hydrochloride (CAS 1279033-32-7) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Valacyclovir in biological matrices.[1] Valacyclovir, the L-valyl ester prodrug of Acyclovir, presents unique bioanalytical challenges due to its rapid in vivo and ex vivo hydrolysis.[1]

This document synthesizes chemical properties, mechanistic insights into Isotope Dilution Mass Spectrometry (IDMS), and optimized LC-MS/MS protocols.[1] It is designed for researchers requiring high-precision pharmacokinetic (PK) data where the control of prodrug stability is critical.[1]

Part 1: Chemical Identity & Isotopic Architecture[1]

L-Valacyclovir-d8 Hydrochloride is the deuterated hydrochloride salt of L-Valacyclovir.[1] The deuterium labeling is strategically located on the L-valine moiety of the molecule.

Chemical Specifications

| Property | Detail |

| Chemical Name | L-Valine-d8 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride |

| CAS Number | 1279033-32-7 |

| Molecular Formula | C₁₃H₁₂D₈N₆O₄[1][][3][4][5][6][7][8][9] · HCl |

| Molecular Weight | 368.85 g/mol (Free base equivalent ~332.4 g/mol ) |

| Isotopic Pattern | d8-Labeling: Located on the isopropyl side chain and |

| Solubility | Soluble in DMSO, Methanol, and Water (pH dependent).[1][4] |

Structural Logic & Mass Shift

The +8 Da mass shift (relative to unlabeled Valacyclovir, MW ~324.[1]3) is achieved via full deuteration of the valine side chain. This shift is sufficient to avoid isotopic interference (cross-talk) from the naturally occurring M+8 isotopes of the analyte, ensuring a clean background in the IS channel during MS/MS analysis.[1]

Part 2: Mechanistic Role in Bioanalysis

The Prodrug Instability Challenge

Valacyclovir is designed to hydrolyze. In vivo, this is catalyzed by valacyclovir hydrolase (VACVase) to release Acyclovir.[1] However, this hydrolysis continues ex vivo in plasma samples due to plasma esterases and chemical instability at alkaline pH.

Why L-Valacyclovir-d8 is Mandatory: Using a structural analog (e.g., Ganciclovir) as an Internal Standard (IS) fails to compensate for this degradation.[1]

-

Mechanism: If 10% of the Valacyclovir analyte degrades during sample processing, the L-Valacyclovir-d8 IS (being chemically identical except for mass) will also degrade by exactly 10%.[1]

-

Result: The Analyte/IS Area Ratio remains constant, preserving quantitative accuracy despite sample instability.

Mass Spectrometry Transition Logic

Because the d8-label is on the Valine moiety, the fragmentation pathway in a triple quadrupole mass spectrometer dictates the MRM selection.

Part 3: Experimental Protocols

Sample Preparation: The Acidification Step

Critical Control Point: Valacyclovir is stable at pH < 4.0 but rapidly hydrolyzes at physiological or alkaline pH.

Reagents:

-

Stock Solution: Dissolve L-Valacyclovir-d8 HCl in DMSO (1 mg/mL). Store at -20°C.

-

Precipitation Agent: Acetonitrile containing 0.1% Formic Acid.

Workflow Diagram (DOT):

LC-MS/MS Conditions

This protocol utilizes a Reverse Phase (C18) separation.[1][5][7][8][10][11] A HILIC approach is also viable but C18 is more robust for biological fluids if the aqueous phase is highly acidic.

| Parameter | Setting |

| Column | C18 (e.g., Atlantis T3 or Zorbax SB-C18), 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water (Maintains acidic pH) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 - 0.4 mL/min |

| Gradient | 5% B (0-0.5 min) |

| Ion Source | ESI Positive Mode |

| MRM (Analyte) | 325.2 |

| MRM (IS) | 333.3 |

Note on Column Choice: Use a column capable of retaining polar bases (like the Waters T3 or Phenomenex Kinetex Biphenyl) to ensure Valacyclovir separates from the solvent front and potential ion-suppressing salts.[1]

Part 4: Metabolic & Stability Logic[1]

Understanding the degradation pathway is essential for troubleshooting "missing signal" issues.

Degradation Pathway Diagram (DOT):

[1]

Stability Data Summary

-

Plasma (Room Temp): Unstable. ~15-20% degradation within 2 hours if not acidified.[1]

-

Acidified Plasma (pH 3.0): Stable for >24 hours at Room Temp.

-

Freeze/Thaw: Stable for 3 cycles in acidified matrix.

-

Stock Solution: Stable in DMSO at -20°C for >6 months. Avoid aqueous stock solutions for long-term storage.[1]

Part 5: Troubleshooting & Quality Control[1]

-

Cross-Signal Interference:

-

Inject a blank sample containing only the IS. If a peak appears in the Analyte channel (325

152), the IS purity is low, or the concentration is too high (causing isotopic overlap).[1] -

Solution: Dilute the IS working solution.

-

-

Back-Conversion (Unlikely but possible):

-

Carryover:

-

Valacyclovir is polar and sticky. Use a needle wash of 50:50 MeOH:H2O with 0.5% Formic Acid.

-

References

-

National Center for Biotechnology Information. (2021).[1] A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir. PubMed Central. Retrieved from [Link]

-

Konda, R. K., et al. (2012).[1] Development and Validation of a Sensitive LC–MS/MS Method for Determination of Valacyclovir in Human Plasma. Acta Chromatographica. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 3. L-Valacyclovir-d8 (hydrochloride) | CAS 1279033-32-7 | Cayman Chemical | Biomol.com [biomol.com]

- 4. Valacyclovir Hydrochloride - LKT Labs [lktlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. akjournals.com [akjournals.com]

- 8. mdpi.com [mdpi.com]

- 9. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots - PMC [pmc.ncbi.nlm.nih.gov]

L-Valacyclovir-d8 Hydrochloride structure and synthesis

Structure, Synthesis, and Bioanalytical Applications

Executive Summary

This technical guide details the structural characterization, synthetic pathway, and bioanalytical utility of L-Valacyclovir-d8 Hydrochloride (

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Isotopic Labeling

-

Chemical Name: 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-valinate-d8 hydrochloride.[1][2]

-

Molecular Formula:

[1] -

Molecular Weight: ~368.85 g/mol (Free base + HCl) vs. 360.80 g/mol (Unlabeled).[1]

-

Isotopic Shift: +8 Da.

Structural Logic

The "d8" designation refers to the full deuteration of the L-valine side chain. This specific labeling strategy is chosen because the valine moiety is introduced in the final synthetic step, allowing for a convergent synthesis using commercially available L-Valine-d8.[1]

Labeling Pattern:

| Property | Valacyclovir HCl (Unlabeled) | L-Valacyclovir-d8 HCl (SIL) |

| Formula | ||

| Monoisotopic Mass (Free Base) | 324.14 Da | 332.19 Da |

| Solubility | Soluble in Water, DMSO | Soluble in Water, DMSO |

| pKa | ~1.90, 7.47, 9.43 | Identical |

Retrosynthetic Analysis

The synthesis is designed to overcome two primary challenges: the poor solubility of the acyclovir precursor and the potential for racemization of the sensitive L-valine ester.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the deuterated amino acid and the nucleoside core.[1]

Synthetic Protocol

Safety Note: All procedures involving DCC (sensitizer) and DMF (hepatotoxin) must be performed in a fume hood.[1]

Phase 1: Preparation of Protected Intermediate

The critical challenge here is the solubility of Acyclovir. It is sparingly soluble in most organic solvents, necessitating the use of Dimethylformamide (DMF).

-

Reagents:

-

Procedure:

-

Dissolve N-CBZ-L-Val-d8 in anhydrous DMF under nitrogen atmosphere.

-

Cool the solution to -5°C . Why? Low temperature suppresses the formation of the N-acylurea byproduct and minimizes racemization of the L-valine.

-

Add DCC dropwise dissolved in DMF.[5] Stir for 20 minutes to activate the carboxyl group.

-

Allow the reaction to warm to room temperature slowly and stir for 12–18 hours.

-

Workup: Filter off the precipitated dicyclohexylurea (DCU).[6][7][8] Concentrate the DMF filtrate under reduced pressure (high vacuum, <50°C) to obtain the oily residue.

-

Phase 2: Deprotection and Salt Formation

Hydrogenolysis is preferred over acid hydrolysis for CBZ removal to preserve the ester linkage.

-

Reagents:

-

Procedure:

-

Dissolve the crude intermediate in Methanol.

-

Add 1.05 equivalents of 1M HCl. Critical: The presence of HCl during hydrogenation captures the free amine immediately as it forms, preventing intramolecular attack on the ester (which would cleave the drug back to acyclovir).

-

Hydrogenate at 30–50 psi for 4–6 hours.

-

Purification: Filter catalyst through Celite. Evaporate solvent.[1][7]

-

Crystallization: Dissolve residue in minimum water; add Isopropanol or Acetone to precipitate L-Valacyclovir-d8 HCl as a white solid.[1]

-

Analytical Validation

Trustworthiness in bioanalysis depends on the purity of the reference standard.

| Test | Method | Acceptance Criteria |

| Chemical Purity | HPLC-UV (254 nm) | > 98.0% |

| Isotopic Purity | LC-MS (SIM Mode) | > 99.0% (d0 contribution < 0.5%) |

| Chiral Purity | Chiral HPLC | > 99% L-isomer (D-isomer < 1%) |

| Identity | 1H-NMR (D2O) | Confirms loss of CBZ protons; presence of acyclovir backbone.[1] |

Note on Isotopic Purity: The presence of unlabeled (d0) Valacyclovir in the IS must be minimized, as it will contribute to the analyte signal, causing overestimation of drug concentration in patient samples.

Bioanalytical Application (LC-MS/MS)

L-Valacyclovir-d8 is utilized to quantify Valacyclovir in human plasma/serum.[1][9]

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode (

). -

MRM Transitions:

Workflow Diagram

Figure 2: Bioanalytical workflow utilizing L-Valacyclovir-d8 to normalize extraction and ionization variability.

References

-

Yadav, M., et al. (2009).[1] "Development and validation of a sensitive LC-MS/MS method for determination of valacyclovir in human plasma." Journal of Chromatography B. (Contextual validation of MS parameters).

-

Beauchamp, L. M., et al. (1992).[1] "Amino acid ester prodrugs of acyclovir." Antiviral Chemistry & Chemotherapy. (Foundational synthesis of Valacyclovir).[1][7][8]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. "Synthesis And Purification Of Valacyclovir" [quickcompany.in]

- 6. benchchem.com [benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. US20050192296A1 - Process for the preparation of valacyclovir hydrochloride - Google Patents [patents.google.com]

- 9. akjournals.com [akjournals.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: L-Valacyclovir-d8 Hydrochloride Physical and Chemical Stability

[1]

Executive Summary

L-Valacyclovir-d8 Hydrochloride (L-Valyl-d8-acyclovir HCl) is the stable isotope-labeled analog of the antiviral prodrug Valacyclovir.[1] It is primarily utilized as an Internal Standard (IS) in LC-MS/MS bioanalytical assays to normalize matrix effects and recovery variability.[1]

The critical stability challenge for this compound is the lability of the ester linkage . Because the deuterium label is located on the L-valine moiety, hydrolysis of the ester bond results in the total loss of the isotopic label from the parent drug structure , rendering the internal standard useless. This guide details the physicochemical properties, degradation pathways, and strict handling protocols required to maintain the integrity of this reference standard.

Part 1: Chemical Identity & Structural Integrity[1]

Molecular Architecture

L-Valacyclovir-d8 is formed by the esterification of acyclovir with deuterium-labeled L-valine.[1]

-

Chemical Name: L-Valine-d8, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride.[1][2][3][4]

-

Label Location: The 8 deuterium atoms are incorporated into the isopropyl side chain and the alpha-carbon of the valine moiety (

-Valine). -

Critical Vulnerability: The ester bond connecting the

-valine to the acyclovir backbone.

The "Label-Loss" Risk

Unlike internal standards where the stable isotope is embedded in the core scaffold (e.g., the purine ring), L-Valacyclovir-d8 carries its label on the "pro-moiety" (the valine ester).[1]

-

Intact Molecule: Detected as Valacyclovir-d8 (Mass shift +8 Da).[1]

-

Hydrolyzed Molecule: Yields Acyclovir (Unlabeled) + Valine-d8.[1]

-

Consequence: Degradation does not just reduce signal intensity; it chemically transforms the IS into the analyte metabolite (Acyclovir) and a free amino acid, causing potential cross-interference and loss of standardization capability.

Part 2: Degradation Mechanisms & Stability Profile[1]

Hydrolysis (pH Dependent)

The stability of L-Valacyclovir-d8 is governed by the kinetics of ester hydrolysis.[1] This reaction is acid-base catalyzed.[1]

-

Acidic Conditions (pH < 4): The protonated amine on the valine stabilizes the ester bond against nucleophilic attack. The compound is most stable in 0.1% Formic Acid or 0.1% Acetic Acid solutions.

-

Neutral/Alkaline Conditions (pH > 6): The unprotonated amine facilitates intramolecular catalysis or direct nucleophilic attack by hydroxide ions (

), leading to rapid hydrolysis.[1] -

In-Matrix Instability: Plasma esterases (e.g., valacyclovirase) rapidly cleave the ester bond.[1] The IS must be added to plasma samples during the quench/precipitation step, never to raw plasma during prolonged incubation.

Photodegradation

While the valine moiety is relatively photostable, the guanine-like acyclovir base is susceptible to photo-oxidation under UV light, leading to ring opening or oxidation products.

Visualization of Degradation Pathway

The following diagram illustrates the critical hydrolysis pathway that separates the deuterium label from the drug core.

Caption: Hydrolytic cleavage of L-Valacyclovir-d8 results in the separation of the d8-label (on Valine) from the Acyclovir core.

Part 3: Stability Data Summary

| Parameter | Condition | Stability Status | Recommendation |

| Solid State | -20°C, Desiccated | High (> 4 Years) | Store in amber vials with desiccant.[1] |

| Stock Solution | DMSO or Methanol at -80°C | High (6 Months) | Use high-purity, anhydrous solvents.[1] |

| Working Solution | Aqueous Buffer (pH 7.4) | Critical (< 4 Hours) | Avoid. Prepare immediately before use.[1] |

| Working Solution | 0.1% Formic Acid (pH ~2.[1]5) | Moderate (24-48 Hours) | Preferred diluent for LC-MS injection.[1] |

| Plasma Matrix | Human Plasma (37°C) | Unstable (< 15 mins) | Add IS only during protein precipitation.[1] |

| Freeze-Thaw | -20°C to RT (Methanol) | Moderate (3 Cycles) | Aliquot stocks to avoid repeated cycling. |

Part 4: Experimental Protocols

Protocol 1: Stock Solution Qualification (Purity Check)

Before using a stored stock of L-Valacyclovir-d8, validate that hydrolysis has not occurred during storage.[1]

-

Preparation: Dilute the stock solution (e.g., 1 mg/mL in DMSO) to 1 µg/mL using 0.1% Formic Acid in Water (Do not use neutral water).

-

LC-MS/MS Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Methanol.

-

Gradient: 5% B to 90% B over 5 minutes.

-

-

Detection (MRM):

-

Acceptance Criteria:

-

The peak area of Acyclovir must be < 2.0% of the Valacyclovir-d8 peak area (molar response corrected).

-

If Acyclovir > 5%, discard the stock.

-

Protocol 2: Stability Validation Workflow

Use this workflow to validate the IS stability under your specific laboratory conditions.

Caption: Step-by-step workflow for validating L-Valacyclovir-d8 stock stability.

Part 5: Storage & Handling Directives

Solvent Selection

-

Recommended: High-grade DMSO or Methanol .[1] These solvents minimize hydrolysis rates compared to water.

-

Prohibited: Water (neutral pH), Phosphate Buffered Saline (PBS), or any alkaline buffer.[1]

Temperature Control

-

Long-Term Storage: -80°C is mandatory for solution stocks to prevent slow hydrolysis over months.[1]

-

Short-Term (Benchtop): Keep on ice. Limit exposure to room temperature to < 1 hour.

Container Material[1][5]

-

Use Amber Polypropylene or Silanized Glass vials.

-

Avoid standard soda-lime glass if untreated, as surface alkalinity can catalyze hydrolysis in trace amounts of moisture.[1]

References

-

Granero, G. E., & Amidon, G. L. (2006).[1] Stability of valacyclovir: Implications for its oral bioavailability. International Journal of Pharmaceutics, 317(1), 14-18.[1] Retrieved from [Link]

-

Fish, D. N., & Minocha, A. (1999).[1] Stability of valacyclovir hydrochloride in extemporaneously prepared oral liquids.[5][6] American Journal of Health-System Pharmacy, 56(19), 1957-1960.[1][5] Retrieved from [Link]

-

Yadav, M., et al. (2009).[1] Stability Evaluation and Sensitive Determination of Antiviral Drug, Valacyclovir and Its Metabolite Acyclovir in Human Plasma.[4] Journal of Chromatography B. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. L-Valacyclovir-d8 (hydrochloride) | CAS 1279033-32-7 | Cayman Chemical | Biomol.com [biomol.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 6. Stability of valacyclovir hydrochloride in extemporaneously prepared oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision in Quantitation: A Technical Guide to Deuterated Standards in Pharmaceutical LC-MS/MS Analysis

Executive Summary

In the high-stakes environment of pharmaceutical bioanalysis, data integrity is non-negotiable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification, yet it suffers from a critical vulnerability: matrix effects. The ionization efficiency of an analyte can be drastically altered by co-eluting phospholipids, salts, or endogenous metabolites.

This guide details the mechanistic application of Deuterated Internal Standards (SIL-IS) as the primary defense against these variances. Unlike structural analogs, stable isotope-labeled standards theoretically mirror the physicochemical behavior of the analyte, providing a self-correcting quantitation system. However, deuterium introduces unique physicochemical anomalies—specifically the Deuterium Isotope Effect —that can compromise assay validity if not engineered correctly. This whitepaper provides the technical roadmap for selecting, validating, and troubleshooting deuterated standards to meet FDA and ICH M10 regulatory rigor.

Part 1: The Mechanistic Basis of Stable Isotope Dilution Assay (SIDA)

The Principle of Co-Elution and Compensation

The fundamental premise of using a deuterated standard is compensation via co-elution . In an ideal SIDA workflow, the heavy isotope (SIL-IS) and the light analyte co-elute perfectly. Because they enter the electrospray ionization (ESI) source simultaneously, they experience the exact same "environment" of charge competition and droplet evaporation.

If the matrix suppresses the analyte signal by 40%, it should also suppress the SIL-IS signal by 40%. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.

The Failure Mode: Non-Co-Elution

If the SIL-IS and analyte separate chromatographically, they enter the source at different times.

-

Scenario: The SIL-IS elutes before the analyte.

-

Result: The SIL-IS might elute in a clean region, while the analyte elutes in a region of heavy ion suppression (e.g., phospholipid overlap).

-

Consequence: The ratio is distorted, leading to systematic error.

Part 2: The Deuterium Isotope Effect in Chromatography[1][2]

A common misconception is that deuterated isotopologues are chromatographically identical to their protiated counterparts. In Reverse Phase Liquid Chromatography (RPLC), this is false.

The "Inverse" Isotope Effect

Deuterated compounds typically elute earlier than non-deuterated analytes in RPLC.[1][2]

-

Mechanism: The C-D bond is shorter (approx. 0.005 Å) and has a smaller molar volume than the C-H bond. This results in a smaller van der Waals radius and slightly reduced lipophilicity (hydrophobicity).

-

Impact: As the number of deuterium atoms (

) increases, the retention time shift ( -

Critical Threshold: If

is large enough to move the IS out of the suppression zone affecting the analyte, the method fails.

Diagram: The Isotope Effect & Ion Suppression Risk

The following diagram illustrates the risk of chromatographic separation between the Analyte and SIL-IS relative to a matrix suppression zone.

Caption: Schematic of the Deuterium Isotope Effect in RPLC leading to loss of matrix compensation.

Part 3: Strategic Selection & Synthesis

To mitigate the risks described above, the selection of the deuterated standard must be engineered, not random.

Labeling Position: The Stability Rule

Never place deuterium on exchangeable moieties (hydroxyl -OH, amine -NH, thiol -SH, or acidic positions alpha to carbonyls).

-

Risk: In the mobile phase (often containing water/methanol), H/D exchange occurs rapidly. The

IS effectively becomes -

Solution: Label on stable aromatic rings or aliphatic backbones (C-D bonds).

Mass Shift ( ): The Cross-Talk Rule

The mass difference must be sufficient to prevent isotopic overlap.

-

Natural Isotopes: A molecule with high carbon content will have a significant M+1 and M+2 signal (due to naturally occurring

). -

Requirement: The SIL-IS should be at least M+3 or M+4 heavier than the analyte to avoid the analyte's natural isotope envelope contributing to the IS channel.

-

Upper Limit: Avoid excessive deuteration (e.g., >

) if possible, to minimize the retention time shift (

Isotopic Purity

Commercial standards often contain a small percentage of

-

Impact: The IS contributes directly to the analyte signal (False Positive/High Bias).

-

Specification: Seek

isotopic purity. If

Part 4: Experimental Workflow & Validation Protocol

This protocol outlines the mandatory "Cross-Signal Contribution" (Cross-Talk) evaluation required by FDA/EMA guidelines.

Protocol: Cross-Signal Contribution Evaluation

Objective: To quantify the spectral overlap between the Analyte and the Deuterated IS.

Reagents:

-

Solution A: Pure Analyte at ULOQ (Upper Limit of Quantitation) concentration.

-

Solution B: Pure SIL-IS at the working internal standard concentration.

-

Solution C: Double Blank (Matrix only, no Analyte, no IS).

Step-by-Step Methodology:

-

Interference from IS (IS

Analyte):-

Inject Solution B (Pure IS).

-

Monitor the Analyte MRM transition.

-

Acceptance Criteria: The response in the analyte channel must be

of the LLOQ response. -

Failure Cause: Impure IS (contains

) or fragmentation channel overlap.

-

-

Interference from Analyte (Analyte

IS):-

Inject Solution A (Pure Analyte at ULOQ).

-

Monitor the IS MRM transition.

-

Acceptance Criteria: The response in the IS channel must be

of the average IS response.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Failure Cause: Mass shift too small (natural isotopes) or saturation effects.

-

Data Presentation: Cross-Talk Matrix

| Injection Type | Monitored Channel | Observed Signal | Acceptance Limit | Interpretation |

| Double Blank | Analyte | Noise | < 20% of LLOQ | System cleanliness |

| Pure IS (Working Conc) | Analyte | Area counts | < 20% of LLOQ | IS Purity Check ( |

| Pure Analyte (ULOQ) | Internal Standard | Area counts | < 5% of IS Response | Isotopic Overlap Check (Mass shift sufficiency) |

Diagram: Validation Decision Logic

Caption: Decision tree for evaluating cross-signal contribution (Cross-Talk) per FDA/EMA guidelines.

Part 5: Regulatory Compliance (FDA & ICH M10)

The ICH M10 Bioanalytical Method Validation guideline (adopted by FDA and EMA) places specific requirements on Internal Standards.[3]

-

Variability Monitoring:

-

The IS response in study samples should be monitored against the calibration standards.

-

While there is no fixed "% acceptance" for IS variation in the guideline, a trend analysis is required. A drastic drop in IS response in a specific subject or cohort indicates a matrix effect that the IS may not be compensating for (if the isotope effect is present).

-

-

Certificate of Analysis (CoA):

-

For deuterated standards, the CoA must specify the isotopic purity (e.g., 99.5% atom D) and the chemical purity .

-

The specific position of the label should be documented to assess stability risks.

-

-

Troubleshooting High IS Variation:

-

If IS response varies significantly (>50% divergence from mean), check for Divergent Matrix Effects .

-

Test: Perform a post-column infusion. Infuse the IS continuously while injecting a blank matrix sample. If you see a dip in the baseline at the IS retention time but not at the Analyte retention time (due to separation), the IS is invalid for that matrix.

-

References

-

Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]

-

European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. [Link]

-

Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis. AAPS Journal. (Discusses the mechanistic basis of SIDA and matrix effect compensation). [Link]

-

Ye, X., et al. (2019). The deuterium isotope effect in HPLC separations: A review. Journal of Chromatography A. (Detailed physics of retention time shifts in RPLC). [Link]

-

Chamberlain, B. (2019). Internal Standards in LC-MS/MS Bioanalysis: Principles and Best Practices. Chromatography Today. [Link]

Sources

Technical Guide: L-Valacyclovir-d8 Hydrochloride Solubility & Bioanalytical Applications

[1][2][3]

Executive Summary

L-Valacyclovir-d8 Hydrochloride (CAS: 1279033-32-7) is the stable isotope-labeled analog of Valacyclovir, utilized primarily as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis.[1][2][3] As the L-valyl ester prodrug of acyclovir, Valacyclovir exhibits significantly higher oral bioavailability than its parent compound.[1][2][3]

For the analytical scientist, the critical challenge lies in the rapid hydrolysis of Valacyclovir to Acyclovir in vivo and in vitro.[3] Consequently, the solubility and stability of the d8-labeled standard must be managed meticulously to prevent degradation during stock preparation.[2][3] This guide provides validated solubility data, preparation protocols, and mechanistic insights to ensure assay integrity.

Physicochemical Profile

Understanding the structural differences between the analyte and the internal standard is vital for mass spectrometry parameter optimization.[3]

| Property | Valacyclovir HCl (Parent) | L-Valacyclovir-d8 HCl (IS) |

| CAS Number | 124832-27-5 | 1279033-32-7 |

| Formula | C₁₃H₂₀N₆O₄[1][2][3][] · HCl | C₁₃H₁₂D₈N₆O₄[2][3] · HCl |

| Molecular Weight | 360.80 g/mol | 368.85 g/mol |

| Isotopic Label | None | Deuterium (d8) on the L-Valine moiety |

| pKa | 1.90, 7.47, 9.43 | ~1.90, 7.47, 9.43 (Negligible shift) |

| LogP | -0.3 (Hydrophilic) | -0.3 (Hydrophilic) |

| Appearance | White crystalline powder | White to off-white solid |

Expert Insight: The d8 label is located on the L-Valine side chain.[1][2][3][5] Since Valacyclovir is converted to Acyclovir via ester hydrolysis, L-Valacyclovir-d8 cannot be used to quantify Acyclovir , as the labeled moiety (Valine-d8) is cleaved off during the reaction.[1][2][3] It is exclusively for quantifying the prodrug Valacyclovir.[1][3]

Solubility Data

The following data aggregates supplier specifications (Cayman Chemical, MedChemExpress) and physicochemical baselines from the parent compound.

Primary Solvent Profile

| Solvent | Solubility (25°C) | Dissolution Protocol / Notes |

| Water | > 100 mg/mL | High Solubility. Parent compound reaches ~174 mg/mL.[1][2][3] Ideal for final working solutions but avoid for long-term stock due to hydrolytic instability.[1][3] |

| PBS (pH 7.2) | ~ 10 mg/mL | Stable for short-term use.[1][2] |

| DMSO | 3 - 25 mg/mL | Preferred Stock Solvent. Cayman lists 3 mg/mL; sonication can achieve up to 25 mg/mL.[1][2][3] Hygroscopic nature of DMSO requires fresh aliquots.[1][3] |

| DMF | ~ 10 mg/mL | Alternative to DMSO if MS interference is observed.[1][2][3] |

| Methanol | Slightly Soluble | Use as a co-solvent (diluent) rather than for primary stock weighing.[1][2] |

| Ethanol | Insoluble | Do not use. |

Critical Solubility Nuance

While the parent compound is freely soluble in water, deuterated standards are expensive and often supplied in milligram quantities. Dissolving directly in water is risky due to potential hydrolysis (ester cleavage).[2][3]

-

Recommendation: Prepare the Primary Stock in anhydrous DMSO to maximize stability, then dilute into aqueous/organic mixtures for Working Solutions.[3]

Technical Protocol: Internal Standard Preparation

This protocol is designed to minimize hydrolysis while ensuring precise quantification.[1][2][3]

Reagents Required[2][3][5][9][10][11][12]

Workflow Diagram

The following diagram illustrates the validated dilution scheme to transition from solid stock to instrument-ready samples.

Caption: Step-by-step dilution workflow for L-Valacyclovir-d8 HCl, prioritizing stability in DMSO before aqueous dilution.

Detailed Methodology

-

Primary Stock Solution (1.0 mg/mL):

-

Secondary Stock Solution (10 µg/mL):

-

Working Internal Standard (WIS):

Mechanistic Context: Why Stability Matters

Valacyclovir is a prodrug designed to hydrolyze.[1][2][3] In a bioanalytical context, this is a liability.[2][3] If your IS hydrolyzes during sample processing, your quantification of Valacyclovir will be biased low, and your Acyclovir channel (if monitoring) will have interference.[2][3]

Metabolic/Degradation Pathway

The diagram below details the specific bond cleavage that removes the d8-label, rendering the IS useless for Acyclovir quantification.[2][3]

Caption: Hydrolysis mechanism showing the loss of the d8-label from the core drug structure.

Stability & Storage Recommendations

-

Hygroscopicity: Valacyclovir HCl is hygroscopic.[1][2][3][6] The d8 salt likely shares this property.[1][3] Store the solid in a desiccator at -20°C.

-

pH Sensitivity: Maximum stability is in the pH range of 3.0 – 5.[3]0. Avoid alkaline conditions (pH > 7.[1][2][3]0) which accelerate ester hydrolysis.[1][2]

-

Light: Protect from light (amber vials) as a precaution, though photodegradation is less critical than hydrolysis.[2][3]

References

Sources

- 1. Valacyclovir | C13H20N6O4 | CID 135398742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Valacyclovir hydrochloride CAS#: 124832-27-5 [m.chemicalbook.com]

- 5. L-Valacyclovir-d8 (hydrochloride) | CAS 1279033-32-7 | Cayman Chemical | Biomol.com [biomol.com]

- 6. Valacyclovir hydrochloride | 124832-27-5 [chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

L-Valacyclovir-d8 vs L-Valacyclovir structural differences

The following technical guide details the structural, physicochemical, and bioanalytical distinctions between L-Valacyclovir and its stable isotope-labeled analog, L-Valacyclovir-d8.[1]

Structural Dynamics, Bioanalytical Utility, and Experimental Protocols[1]

Executive Summary

L-Valacyclovir (VACV) is the L-valyl ester prodrug of the antiviral guanosine analog acyclovir.[1][2][3] It is designed to enhance the oral bioavailability of acyclovir through active transport mechanisms (PepT1).[1] L-Valacyclovir-d8 (VACV-d8) is a deuterated analog where eight hydrogen atoms on the valine moiety are replaced by deuterium (

While chemically equivalent in terms of potency and receptor binding, the mass shift (+8 Da) and isotopic stability of VACV-d8 render it the "Gold Standard" Internal Standard (IS) for LC-MS/MS bioanalysis.[1] This guide explores the molecular differences, the physics of their mass spectral behavior, and provides a validated protocol for their simultaneous quantification.

Part 1: Structural & Physicochemical Analysis[1]

The fundamental difference lies in the isotopic composition of the amino acid side chain. L-Valacyclovir hydrolyzes in vivo to release Acyclovir (active) and L-Valine.[1][4][5] In the d8-variant, the L-Valine moiety is fully deuterated at non-exchangeable positions.[1]

1.1 Chemical Structure Comparison[]

-

L-Valacyclovir: Contains natural abundance hydrogen (

H) on the valine isopropyl group.[1] -

L-Valacyclovir-d8: The valine residue is deuterated at the

-carbon,

Table 1: Physicochemical Comparison

| Feature | L-Valacyclovir (Analyte) | L-Valacyclovir-d8 (Internal Standard) |

| CAS Number | 124832-27-5 | 1279033-32-7 |

| Formula | ||

| Molecular Weight | ~360.80 g/mol | ~368.85 g/mol (+8.05 Da shift) |

| Label Position | None | Valine moiety: 2,3,4,4,4,4',4',4'- |

| pKa (Est.) | 1.90 (Basic), 9.43 (Acidic) | Identical (Isotope effect on pKa is negligible) |

| Solubility | Soluble in water, DMSO | Identical |

1.2 Structural Visualization

The following diagram illustrates the specific sites of deuteration on the valine side chain.

Caption: Structural decomposition of Valacyclovir. In the d8 variant, the 'L-Valine Moiety' carries the heavy isotope label, creating a mass shift retained only in the parent molecule.

Part 2: The Role of Deuteration in Bioanalysis (LC-MS/MS)

In quantitative bioanalysis, Matrix Effects (ion suppression/enhancement) can compromise data integrity.[1] L-Valacyclovir-d8 is preferred over structural analogs (like fluconazole) because it is a Stable Isotope Labeled Internal Standard (SIL-IS) .[1]

2.1 Co-Elution and Mass Resolution[1]

-

Chromatography: Because Deuterium has very similar lipophilicity to Hydrogen, VACV-d8 co-elutes with VACV.[1] They experience the exact same matrix suppression at the ionization source.

-

Mass Spectrometry: The mass spectrometer resolves them by their m/z difference.[5]

-

Fragmentation Logic:

-

Precursor Ion: The parent molecules differ by 8 Da (325 vs 333).[1]

-

Product Ion: The primary fragmentation pathway involves the loss of the valine moiety (neutral loss) to generate the protonated acyclovir base.

-

Result: Since the d8 label is on the lost valine group, the detected fragment for both analyte and IS is often the acyclovir base (m/z 152). However, the unique precursor mass ensures specificity.

-

Table 2: MRM Transitions (Positive Mode ESI)

| Compound | Precursor Ion ( | Product Ion (Fragment) | Mechanism |

| L-Valacyclovir | 325.2 m/z | 152.1 m/z | Loss of Valine (-173 Da) |

| L-Valacyclovir-d8 | 333.3 m/z | 152.1 m/z | Loss of d8-Valine (-181 Da) |

Note: The product ion is identical (Acyclovir base).[1] The specificity comes from the Q1 (Precursor) selection.

Part 3: Experimental Protocol (Validated LC-MS/MS Workflow)

This protocol describes a high-sensitivity method for quantifying L-Valacyclovir in human plasma using L-Valacyclovir-d8 as the internal standard.[1][5][7][8]

3.1 Reagents & Preparation

-

Stock Solutions: Prepare 1.0 mg/mL stocks of VACV and VACV-d8 in Methanol.

-

Working IS Solution: Dilute VACV-d8 to 200 ng/mL in 50% Methanol.

-

Matrix: Human Plasma (K2EDTA).[1]

3.2 Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma sample into a centrifuge tube.

-

Spike IS: Add 10 µL of L-Valacyclovir-d8 working solution. Vortex gently.

-

Precipitate: Add 200 µL of Acetonitrile (cold).

-

Vortex: Mix vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Spin at 10,000 rpm for 10 minutes at 4°C.

-

Transfer: Inject 5 µL of the clear supernatant into the LC-MS/MS.

3.3 LC-MS/MS Conditions

-

Instrument: Triple Quadrupole MS (e.g., AB Sciex API 4000 or equivalent).[1]

-

Column: Waters Atlantis T3 C18 (150 x 2.1 mm, 5 µm) or Zorbax SB-C18.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Gradient:

-

0-1.0 min: 10% B[1]

-

1.0-3.0 min: Ramp to 90% B

-

3.0-4.0 min: Hold 90% B

-

4.1 min: Re-equilibrate to 10% B

-

3.4 Workflow Diagram

Caption: Step-by-step bioanalytical workflow ensuring precise quantification via isotopic internal standardization.

Part 4: Metabolic Implications & Stability[1][12][13]

4.1 Metabolic Pathway

L-Valacyclovir is a prodrug.[1][10] Upon oral administration, it is rapidly hydrolyzed by Valacyclovir Hydrolase (VACVase) in the intestine and liver to yield:

4.2 Isotope Effects

Researchers must consider the Kinetic Isotope Effect (KIE) .[1]

-

Primary KIE: Occurs if the bond being broken involves the isotope. The hydrolysis of Valacyclovir involves cleavage of the ester bond between Valine and Acyclovir.

-

Impact on d8: The deuterium atoms are located on the isopropyl side chain of Valine, distal to the ester bond. Therefore, secondary KIE is negligible .[1]

References

-

Cayman Chemical. (n.d.).[1] L-Valacyclovir-d8 (hydrochloride) Product Information. Retrieved from [1][2]

-

Konda, R. K., et al. (2012).[1] Development and validation of a sensitive LC-MS/MS method for determination of valacyclovir in human plasma. AKJournals. Retrieved from

-

Yadav, M., & Upadhyay, V. (2009).[1][5] A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma. Journal of Chromatography B. Retrieved from [1]

-

BOC Sciences. (n.d.).[1] Valacyclovir-[d8] Hydrochloride Technical Data. Retrieved from [1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. L-Valacyclovir-d8 (hydrochloride) | CAS 1279033-32-7 | Cayman Chemical | Biomol.com [biomol.com]

- 3. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpsonline.com [ijpsonline.com]

- 10. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma [agris.fao.org]

- 11. researchgate.net [researchgate.net]

Technical Masterfile: L-Valacyclovir-d8 Hydrochloride

Topic: Content Type: In-depth Technical Guide / Whitepaper[1]

Precision Bioanalysis & Molecular Characterization

Executive Summary

In the high-stakes domain of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the integrity of quantitative data rests on the stability and purity of the Internal Standard (IS).[1] L-Valacyclovir-d8 Hydrochloride (CAS: 1279033-32-7) serves as the gold-standard stable isotope-labeled (SIL) IS for the quantification of Valacyclovir.[1]

This guide provides a definitive technical breakdown of its molecular weight dynamics, isotopic architecture, and application in LC-MS/MS workflows. Unlike generic datasheets, this document explores the causality between isotopic labeling positions and mass spectrometry fragmentation, ensuring researchers can build self-validating analytical methods.

Molecular Characterization & Weight Analysis[1][2]

The Isotopic Architecture

The "d8" designation refers to the substitution of eight hydrogen atoms (

-

Structural Stability: The deuterium labels are located on non-exchangeable carbon-hydrogen bonds, ensuring the label is not lost during protonation/deprotonation cycles in mobile phases.[1]

Molecular Weight Calculations

Accurate weighing and mass spectrometry detection require distinguishing between the Chemical Formula Weight (for stock preparation) and the Monoisotopic Mass (for MS detection).[1]

Table 1: Physicochemical Profile [1][3][]

| Parameter | Value | Context |

| Chemical Formula | Salt form (Standard commercial presentation) | |

| Average Molecular Weight | 368.85 g/mol | Use for Weighing/Stock Prep. Based on standard atomic weights.[1][2][] |

| Free Base Formula | The active moiety circulating in plasma.[1] | |

| Monoisotopic Mass (Neutral) | 332.21 Da | Calculated using exact mass of |

| Precursor Ion | 333.21 m/z | Use for Q1 MS Tuning. Protonated species observed in ESI+.[1] |

| Mass Shift | +8.05 Da | Shift relative to unlabeled Valacyclovir ( |

Critical Note on Weighing: Always use the Average Molecular Weight (368.85 g/mol ) when calculating gravimetric amounts for stock solutions.[1] Do not use the monoisotopic mass for weighing.[1]

Bioanalytical Application: LC-MS/MS Workflow

Mechanistic Rationale for d8-IS

Valacyclovir is a prodrug that rapidly hydrolyzes to Acyclovir.[1] In LC-MS/MS, the d8-labeled IS is preferred over analog IS (e.g., Fluconazole) because it co-elutes exactly with the analyte.[1] This co-elution is mandatory to compensate for:

-

Matrix Effects: Ion suppression/enhancement from plasma phospholipids affects the analyte and IS equally at the same retention time.[1]

-

Extraction Efficiency: Any loss during protein precipitation or SPE is mirrored by the IS.

Fragmentation & MRM Transitions

Understanding the fragmentation pathway is vital for selecting the correct Q3 transition.[1]

-

Precursor (Q1): The protonated molecule

.[1] -

Collision Induced Dissociation (CID): The bond between the valine ester and the acyclovir side chain cleaves.[1]

-

Product (Q3): The dominant fragment is often the Guanine base moiety (

152.[1]1) or the Acyclovir fragment (-

Note: Since the d8-label is on the Valine group, and the Valine group is essentially a "neutral loss" or a leaving group during specific fragmentations, the detected Q3 fragment (if it is the Guanine base) will be unlabeled (

152.[1]1) for both the analyte and the IS. -

Transition:

(Common generic transition).

-

Visualization: Analytical Logic & Fragmentation

The following diagram illustrates the structural logic and the LC-MS/MS decision tree.

Figure 1: Structural composition of L-Valacyclovir-d8 and its fragmentation pathway in positive electrospray ionization (ESI+).[1]

Experimental Protocols

Stock Solution Preparation (Self-Validating)

Valacyclovir HCl is hygroscopic.[1] The "d8" form is expensive and often supplied in small quantities (1 mg - 10 mg).[1] Precision is paramount.

Reagents:

-

Solvent: Dimethyl Sulfoxide (DMSO) or Methanol/Water (50:50).[1] Note: DMSO is preferred for primary stock stability.[1]

-

Vessel: Amber glass vials (light sensitive).

Protocol:

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (which adds water weight).[1]

-

Gravimetric Dissolution (Recommended): Instead of weighing the powder (risk of static loss), add a precise volume of solvent directly to the supplier's vial if the mass is certified (e.g., 1 mg).[1]

-

Sonication: Sonicate for 2 minutes. Visual check for clarity.

Biological Sample Extraction (Protein Precipitation)

This method assumes human plasma matrix.[1]

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.

-

IS Addition: Add 20 µL of L-Valacyclovir-d8 Working Solution (500 ng/mL in 50% Methanol). Vortex gently.

-

Precipitation: Add 150 µL of Acetonitrile (cold).

-

Agitation: Vortex vigorously for 1 minute.

-

Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Inject 5 µL of the clear supernatant into the LC-MS/MS.

Quality Assurance & Troubleshooting

Deuterium Exchange

-

Risk: Deuteriums on exchangeable positions (e.g., -OH, -NH2) are unstable in protic solvents.[1]

-

Mitigation: The d8 label on Valacyclovir is on the carbon backbone of the Valine side chain (C-D bonds).[1] These are non-exchangeable . Therefore, the mass shift is stable in aqueous mobile phases.[1]

Crosstalk Check

-

Issue: Does the IS contribute to the Analyte signal?

-

Validation: Inject a "Zero Sample" (Matrix + IS only).[1] Monitor the Analyte channel (

).[1] -

Acceptance: Response in Analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification). The +8 Da shift is usually sufficient to prevent this entirely.[1]

References

-

Konda, R. K., et al. (2012).[1] Development and validation of a sensitive LC-MS/MS method for determination of valacyclovir in human plasma. AKJournals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 135398744, Valacyclovir hydrochloride. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (n.d.).[1] VALTREX (valacyclovir hydrochloride) Prescribing Information. Retrieved from [Link][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. L-Valacyclovir-d8 (hydrochloride) | CAS 1279033-32-7 | Cayman Chemical | Biomol.com [biomol.com]

- 3. tlcstandards.com [tlcstandards.com]

- 5. akjournals.com [akjournals.com]

- 6. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Purity and Isotopic Enrichment of L-Valacyclovir-d8 HCl: A Technical Guide

Executive Summary

In the high-stakes arena of Drug Metabolism and Pharmacokinetics (DMPK), the precision of bioanalytical data hinges on the quality of the Internal Standard (IS). L-Valacyclovir-d8 Hydrochloride (CAS: 1279033-32-7) serves as the gold-standard stable isotope-labeled (SIL) IS for the quantification of Valacyclovir.

This guide dissects the critical technical parameters of this reagent—specifically its isotopic architecture, purity requirements, and behavior in LC-MS/MS workflows. Unlike generic reagents, the utility of L-Valacyclovir-d8 is defined by the specific location of its deuterium labels (on the valine moiety) and its metabolic instability, necessitating rigorous handling protocols to prevent ex vivo hydrolysis.

Part 1: Chemical Identity & Isotopic Architecture

To effectively utilize L-Valacyclovir-d8, one must understand exactly where the mass shift originates. The commercial standard is deuterated exclusively on the amino acid side chain.

Structural Specifications

-

Chemical Name: L-Valine-d8, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride.[1][][3][4]

-

Molecular Formula: C₁₃H₁₂D₈N₆O₄[4] · HCl

-

Molecular Weight: 368.85 g/mol (Free base MW shift: +8 Da from 324.3 to 332.3).

-

Labeling Position: The deuterium atoms replace the protons on the L-Valine moiety:

- -carbon (1 D)

- -carbon (1 D)

-

Two methyl groups (

-carbons, 6 D) -

Total: 8 Deuteriums.

Diagram 1: Structural Isotope Map

The following diagram visualizes the molecular connectivity and the specific localization of the isotopic enrichment.

Caption: Structural decomposition of L-Valacyclovir-d8, highlighting the localization of the d8-label on the valine residue.

Part 2: Synthesis & Enrichment Strategy

The synthesis of L-Valacyclovir-d8 is not merely a replication of the drug substance synthesis; it requires a convergent strategy using pre-enriched building blocks to ensure high isotopic purity (>99% atom D).

The Convergent Synthesis Workflow

-

Precursor Preparation: The synthesis begins with L-Valine-d8 , which is N-protected (typically with BOC or CBZ) to prevent polymerization.

-

Coupling: The protected L-Valine-d8 is coupled to the hydroxyl group of the Acyclovir backbone using standard esterification agents (e.g., DCC/DMAP).

-

Deprotection & Salt Formation: The N-protecting group is removed under acidic conditions (HCl), simultaneously forming the hydrochloride salt.

Critical Quality Attribute (CQA): Because the label is introduced via the amino acid, the "d0" (unlabeled) contribution is strictly a function of the starting L-Valine-d8 purity. There is no scrambling of deuterium during the coupling phase.

Part 3: Purity Analysis (The Two-Tiered Approach)

For a reference standard to be valid, it must pass two distinct purity assessments: Chemical Purity (absence of impurities) and Isotopic Purity (absence of unlabeled isotopologues).

Chemical Purity (>98%)

-

Method: HPLC-UV or UPLC-PDA.

-

Key Impurities to Monitor:

-

Acyclovir: The hydrolysis product. Its presence indicates degradation of the standard.

-

D-Valacyclovir: The enantiomeric impurity (chiral purity is vital for biological relevance).

-

Guanine: A degradation product of the purine ring.

-

Isotopic Enrichment & Clustering

Isotopic purity is defined by the absence of the "d0" (M+0) species, which causes interference (cross-talk) in the analyte channel.

Isotopic Distribution Table (Theoretical for >99% Enrichment)

| Isotopologue | Mass Shift | Abundance (Theoretical) | Impact on Bioanalysis |

| d8 (Target) | M+8 | > 98.5% | The primary signal for the IS channel. |

| d7 | M+7 | < 1.5% | Minor contribution; generally acceptable. |

| d0 (Unlabeled) | M+0 | < 0.1% | CRITICAL. Must be minimized to prevent false positives in the analyte channel. |

Note: The "d0" contribution is calculated using binomial expansion based on the starting material enrichment.[5]

Part 4: Applications in Bioanalysis (LC-MS/MS)

L-Valacyclovir-d8 is the preferred Internal Standard for quantifying Valacyclovir in human plasma/serum.

Validated LC-MS/MS Parameters

-

Ionization: ESI Positive Mode.

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18 or Acquity UPLC BEH C18).

-

Mobile Phase: Ammonium Formate/Methanol gradient (Acidic pH stabilizes the ester).

MRM Transitions: The mass spectrometry method relies on monitoring the transition from the protonated parent ion to the guanine fragment.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Mechanism |

| Valacyclovir | 325.2 m/z | 152.1 m/z | Loss of Valine side chain. |

| Valacyclovir-d8 | 333.3 m/z | 152.1 m/z | Loss of Valine-d8 side chain. |

Technical Insight: Note that both the analyte and the IS produce the same product ion (m/z 152.1, the guanine base). This is acceptable because the precursor ions (325 vs 333) are chromatographically co-eluting but mass-resolved by Q1.

Diagram 2: Bioanalytical Workflow & Logic

Caption: LC-MS/MS workflow demonstrating the parallel processing of Analyte and IS, culminating in specific MRM detection.

Part 5: Metabolic Considerations & Stability

Crucial Warning: L-Valacyclovir-d8 is a prodrug IS . It is metabolically unstable.

-

The Hydrolysis Trap: In the presence of plasma esterases (e.g., Valacyclovir Hydrolase), the ester bond cleaves.

-

Reaction: Valacyclovir-d8 + H₂O

Acyclovir + L-Valine-d8 .

-

-

The Consequence: If hydrolysis occurs during sample processing, the "label" (d8-Valine) is lost. The remaining Acyclovir is unlabeled.

-

Therefore: L-Valacyclovir-d8 CANNOT be used as an internal standard for Acyclovir quantification. It is only valid for Valacyclovir.

-

-

Stabilization Protocol:

-

Blood/Plasma collection tubes must contain esterase inhibitors (e.g., NaF, Dichlorvos) or be processed immediately at 4°C.

-

Extraction buffers should be acidified (pH < 4) to inhibit spontaneous hydrolysis.

-

Part 6: Handling & Storage Protocol

To maintain the integrity of the reference standard:

-

Storage: Store powder at -20°C under desiccated conditions. Hydroscopic nature accelerates degradation.

-

Solubilization:

-

Solvent: DMSO (up to 25 mg/mL) or Water (up to 70 mg/mL).

-

Note: Aqueous solutions are less stable. Prepare fresh or aliquot and freeze at -80°C.

-

-

Usage: Allow the vial to equilibrate to room temperature before opening to prevent condensation (moisture initiates hydrolysis).

References

-

Konda, R. K., et al. (2012). Development and validation of a sensitive LC-MS/MS method for determination of valacyclovir in human plasma. Acta Chromatographica, 24(4), 671-686. Retrieved from [Link]

-

Pigliasco, F., et al. (2021). A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots.[6][7] Pharmaceuticals, 14(10), 1017. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. L-Valacyclovir-d8 (hydrochloride) | CAS 1279033-32-7 | Cayman Chemical | Biomol.com [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. isotope.com [isotope.com]

- 6. mdpi.com [mdpi.com]

- 7. A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: L-Valacyclovir-d8 Hydrochloride Degradation Pathways

Content Type: Technical Whitepaper | Audience: Bioanalytical Scientists & Process Chemists[1]

Executive Summary: The Isotope Stability Paradox

L-Valacyclovir-d8 Hydrochloride is the industry-standard Internal Standard (IS) for the LC-MS/MS quantification of Valacyclovir and its metabolite Acyclovir.[1] While chemically nearly identical to the non-labeled drug, its degradation profile presents a unique bioanalytical risk.

The Core Criticality: Standard commercial L-Valacyclovir-d8 carries the deuterium label on the valine moiety (isopropyl-d8).[1] Consequently, the primary degradation pathway (hydrolysis) yields unlabeled Acyclovir . If the IS degrades during sample processing or storage, it artificially elevates the concentration of the metabolite Acyclovir in the sample, leading to false-positive bias and failed bioanalytical runs.

This guide details the mechanistic pathways of degradation, stress testing protocols, and the specific mass-spectral signatures of the breakdown products.

Chemical Architecture & Labeling Logic

To understand the degradation, one must first map the isotope location.

-

Chemical Name: L-Valine-d8 (isopropyl-d8), 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride.[1]

-

Label Position: The 8 deuterium atoms are located on the isopropyl side chain of the valine ester.

-

Stability Implication: The C-D bonds on the valine side chain are chemically robust and resistant to exchange. However, the ester linkage connecting the valine to the acyclovir backbone is chemically labile, identical to the non-labeled drug.

Primary Degradation Pathways[3]

Pathway A: Hydrolysis (Acid/Base Catalyzed)

This is the dominant pathway, driven by the susceptibility of the ester bond to nucleophilic attack (base) or acid-catalyzed cleavage.

-

Mechanism: Water attacks the carbonyl carbon of the ester linkage.

-

Conditions: Rapid in alkaline pH (> pH 6); moderate in strong acid; accelerated by plasma esterases (enzymatic).[1]

-

Reaction Products:

-

Acyclovir (Unlabeled): The purine nucleoside core is released. Because the label was on the valine, this fragment is M+0 (Mass ~226 Da).

-

L-Valine-d8: The amino acid retains the label (Mass ~126 Da).[1]

-

-

Bioanalytical Risk: High.[1] IS degradation contributes to the analyte signal if Acyclovir is being quantified.

Pathway B: Intramolecular Cyclization (Lactamization)

Under specific thermal or pH stress, the free amine of the guanine ring or the valine amine can attack the ester carbonyl or the purine ring, leading to cyclized impurities.

-

Mechanism: Cleavage of the ether linkage results in the release of Guanine.

-

Conditions: Strong acidic hydrolysis (e.g., 1N HCl at elevated temperatures).[1]

Pathway C: Oxidative Degradation

While less common than hydrolysis, oxidation can occur at the guanine moiety.

-

Mechanism: Oxidation of the purine ring to form 8-hydroxy-acyclovir derivatives or breakdown to formylmethyl species.[1]

Visualization of Degradation Logic

The following diagram maps the structural fate of the L-Valacyclovir-d8 molecule, highlighting the critical separation of the deuterium label during hydrolysis.

Caption: Mechanistic cleavage of L-Valacyclovir-d8 showing the separation of the isotope label (Green) from the drug core (Red).

Experimental Protocols: Forced Degradation (Stress Testing)

To validate the stability-indicating capability of your LC-MS method, perform the following stress tests on the IS stock solution.

Protocol A: Hydrolytic Stress (Acid/Base)

Purpose: Simulate benchtop instability and processing conditions.[1]

-

Preparation: Prepare a 100 µg/mL stock of L-Valacyclovir-d8 in water.[1]

-

Acid Stress: Aliquot 1 mL stock + 1 mL 0.1 N HCl . Incubate at 60°C for 2 hours.

-

Base Stress: Aliquot 1 mL stock + 1 mL 0.1 N NaOH . Incubate at Room Temp for 1 hour (Base hydrolysis is very rapid).

-

Quench: Neutralize acid samples with equal volume 0.1 N NaOH; neutralize base samples with 0.1 N HCl.

-

Analysis: Dilute to analytical range (e.g., 100 ng/mL) and inject.

Protocol B: Oxidative Stress

Purpose: Assess stability against peroxides in solvents.[1]

-

Mixture: Mix 1 mL stock + 1 mL 3% H₂O₂ .

-

Incubation: Ambient temperature for 4 hours.

-

Quench: Dilute with mobile phase containing an antioxidant (e.g., ascorbic acid) if necessary, or simply dilute 10-fold to stop reaction.

Protocol C: Photolytic Stress

Purpose: Confirm light sensitivity (Valacyclovir is light sensitive).[1]

-

Exposure: Expose stock solution in a clear vial to 1.2 million lux hours (ICH Q1B standard).

-

Control: Wrap a duplicate vial in aluminum foil (Dark Control).

Analytical Strategy & Data Interpretation

The following table summarizes the expected mass shifts. This is the "Self-Validating" aspect of the guide: if you see these masses, you know exactly which pathway failed.

| Compound Identity | Label Status | Precursor Ion (m/z) | Origin Pathway | Bioanalytical Impact |

| L-Valacyclovir-d8 | Labeled (d8) | 369.2 | Parent IS | Target Signal |

| Acyclovir | Unlabeled (d0) | 226.1 | Hydrolysis of IS | CRITICAL INTERFERENCE (False Positive for Analyte) |

| L-Valine-d8 | Labeled (d8) | ~126.1 | Hydrolysis of IS | Low (Elutes in void volume usually) |

| Guanine | Unlabeled | 152.1 | Acid/Thermal Degradation | Low (Non-interfering) |

Workflow Visualization

Caption: Step-by-step validation workflow emphasizing the interference check (Step 4).

References

-

United States Pharmacopeia (USP). Valacyclovir Hydrochloride Monograph: Organic Impurities.[1] USP-NF.[1] (Standard reference for impurity limits and related compounds C, D, E).

-

European Pharmacopoeia (Ph.[1][4] Eur.). Valaciclovir Hydrochloride Hydrate.[1] (Details on Impurity A [Guanine] and Impurity I [Acyclovir]).

-

G.D. Patil et al. "A Validated Specific Reverse Phase Liquid Chromatographic Method for the Determination of Valacyclovir in the Presence of its Degradation Products."[5] International Journal of ChemTech Research, Vol.1 (1), 2009.[1][5]

-

Srinivasa Rao, K. et al. "Stability-indicating liquid chromatographic method for valacyclovir."[1] International Journal of ChemTech Research, Vol.1 (3), 2009.[1][5]

Sources

- 1. CAS 1218948-84-5: Valacyclovir hydrochloride hydrate [cymitquimica.com]

- 2. L-Valacyclovir-d8 (hydrochloride) | CAS 1279033-32-7 | Cayman Chemical | Biomol.com [biomol.com]

- 3. allmpus.com [allmpus.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

Methodological & Application

Application Note: L-Valacyclovir-d8 Hydrochloride as an Internal Standard in LC-MS/MS Bioanalysis

Abstract & Core Utility

In the high-throughput quantification of antiviral prodrugs, L-Valacyclovir-d8 Hydrochloride serves as the gold-standard stable isotope-labeled internal standard (SIL-IS). Its primary application is in the quantitative analysis of Valacyclovir in human plasma, urine, and tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

By incorporating eight deuterium atoms (

Physicochemical Profile & Stability

Understanding the chemical nature of L-Valacyclovir-d8 is critical for preventing degradation during stock preparation. Valacyclovir is an ester prodrug and is chemically unstable in alkaline conditions.

Table 1: Compound Specification

| Property | Specification |

| Compound Name | L-Valacyclovir-d8 Hydrochloride |

| Chemical Structure | L-Valine-d8 ester of Acyclovir |

| Molecular Formula | |

| Molecular Weight | ~368.8 Da (Free base + HCl) |

| Solubility | Water (>150 mg/mL), DMSO; Slightly soluble in Ethanol |

| pKa | ~1.90, 7.47, 9.43 (Amphoteric) |

| Storage | -20°C, desiccated, protected from light |

| Stability Warning | High risk of hydrolysis at pH > 6.0. |

Mechanism of Action: The SIL-IS Advantage

The reliability of LC-MS/MS data depends on correcting for Matrix Effects (ion suppression/enhancement) and Recovery Losses . Because L-Valacyclovir-d8 co-elutes with the analyte but is differentiated by mass, it experiences the exact same ionization environment at the electrospray source.

Diagram 1: Internal Standard Correction Logic

The following diagram illustrates how the SIL-IS compensates for variability in the bioanalytical workflow.

Caption: The SIL-IS (d8) tracks the analyte through extraction and ionization. Any signal loss due to matrix suppression affects both equally, ensuring the calculated ratio remains accurate.

Experimental Protocol

Stock Solution Preparation

Critical Step: Avoid alkaline buffers or pure methanol for long-term storage, as they can promote ester hydrolysis (conversion to Acyclovir).

-

Primary Stock (1.0 mg/mL):

-

Weigh 1.0 mg of L-Valacyclovir-d8 HCl.

-

Dissolve in 100% DMSO or 0.1% Formic Acid in Water .

-

Note: DMSO is preferred for stability; aqueous acid is preferred for immediate compatibility.

-

Store at -20°C or -80°C. Stable for ~6 months.

-

-

Working Standard (IS Spiking Solution):

-

Dilute the Primary Stock to ~200–500 ng/mL using 50:50 Acetonitrile:Water (0.1% Formic Acid) .

-

Prepare fresh weekly. Keep on ice during use.

-

Sample Extraction (Protein Precipitation)

This method is rapid and suitable for high-throughput PK studies.

-

Aliquot: Transfer 50 µL of plasma/urine into a centrifuge tube.

-

Spike: Add 10 µL of Working IS Solution (Valacyclovir-d8). Vortex gently.

-

Precipitate: Add 200 µL of chilled Acetonitrile (containing 0.1% Formic Acid).

-

Agitate: Vortex for 1 min at high speed.

-

Centrifuge: Spin at 10,000 × g for 10 min at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to an HPLC vial containing 100 µL of aqueous mobile phase (to improve peak shape).

LC-MS/MS Conditions

Valacyclovir is a polar cation. Reversed-Phase (C18) is standard, but HILIC can offer better retention if polar interferences are an issue.

-

Instrument: Triple Quadrupole MS (e.g., Sciex API 4000/6500 or Waters TQ-S).

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

-

Column: Waters Atlantis T3 C18 (100 x 2.1 mm, 3 µm) or Zorbax SB-C18.

-

Why T3? It retains polar compounds better than standard C18.

-

-

Mobile Phase:

-

A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 90% B over 4 minutes.

MRM Transitions

The d8-label is typically located on the valine side chain. During fragmentation, the ester bond breaks. If the charge remains on the guanine fragment, the product ion may be identical to the analyte (m/z 152). If the charge remains on the valine, the product ion shifts. Standard observation: The common product ion for Valacyclovir is the guanine moiety (m/z 152). The d8-label is on the valine part, which is lost as a neutral fragment (or not monitored). Therefore, the precursor shifts (+8), but the product ion (152) often remains the same.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Valacyclovir | 325.2 | 152.1 (Guanine) | ~20-25 |

| L-Valacyclovir-d8 | 333.3 | 152.1 (Guanine) | ~20-25 |

Note: Ensure the mass resolution is set to "Unit" or "High" to prevent isotopic overlap from the natural M+8 isotope of the analyte (though negligible for this mass).

Mechanism of Fragmentation & Detection

The following diagram visualizes the mass spectrometry pathway, highlighting the specific MRM transitions used for quantification.

Caption: MRM transitions monitor the cleavage of the valine ester. The d8-label (on Valine) is lost in the neutral fragment, leaving the common Guanine fragment (m/z 152.1) for detection.[1][2]

Validation & Troubleshooting

Linearity and Range[2][3][4][5][6]

-

Range: Typically 1.0 – 1000 ng/mL in plasma.

-

Weighting:

linear regression is recommended due to the wide dynamic range.

Common Pitfalls

-

IS Interference: Check a "Blank + IS" sample. If a peak appears at the analyte retention time, your d8 standard may be impure (containing d0) or the mass resolution is too low.

-

Back-Conversion: Valacyclovir can hydrolyze to Acyclovir in plasma if left at room temperature.

-

Solution: Keep all samples on ice. Add citric acid to plasma during collection if stability is poor.

-

-

Carryover: Valacyclovir is sticky. Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

-